molecular formula C7H16N4 B13802246 Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- CAS No. 5760-73-6

Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)-

Cat. No.: B13802246
CAS No.: 5760-73-6
M. Wt: 156.23 g/mol
InChI Key: ORTUYCUWCKNIND-UHFFFAOYSA-N
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Description

Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- is a chemical compound with the molecular formula C9H21N5. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of multiple amino groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- can be synthesized through the reaction of ethylenediamine with acrylonitrile. The reaction typically involves the following steps:

    Reaction of Ethylenediamine with Acrylonitrile: Ethylenediamine reacts with acrylonitrile under controlled conditions to form the desired product.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides and other oxidized derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- involves its interaction with molecular targets through its amino groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simpler nitrile compound with the formula C3H5N.

    Aminopropionitrile: Contains an amino group attached to the propionitrile structure.

    Malononitrile: Contains two nitrile groups attached to a central carbon atom.

Uniqueness

Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- is unique due to its multiple amino groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

5760-73-6

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

3-[2-(2-aminoethylamino)ethylamino]propanenitrile

InChI

InChI=1S/C7H16N4/c8-2-1-4-10-6-7-11-5-3-9/h10-11H,1,3-7,9H2

InChI Key

ORTUYCUWCKNIND-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCN)C#N

Origin of Product

United States

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